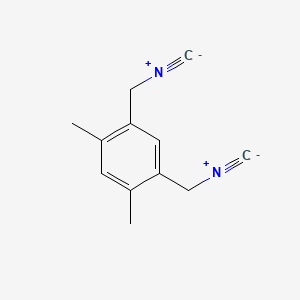
1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene is a chemical compound characterized by its molecular structure, which includes two isocyanomethyl groups attached to a benzene ring with two additional methyl groups at the 2 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 1,5-dimethyl-2,4-bis(1-methylethyl)-benzene with chloroform in the presence of a strong base, such as sodium hydroxide, to introduce the isocyanomethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanomethyl groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium amide) are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diamines or secondary amines.
Substitution: Formation of halogenated benzene derivatives or nitro compounds.
科学的研究の応用
1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It may be explored for its potential therapeutic properties in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene is unique due to its specific arrangement of isocyanomethyl and methyl groups on the benzene ring. Similar compounds include:
1,4-Bis-isocyanomethyl-2,5-dimethyl-benzene: Similar structure but different positions of substituents.
1,3-Bis-isocyanomethyl-2,4-dimethyl-benzene: Different positions of isocyanomethyl groups.
These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.
特性
IUPAC Name |
1,5-bis(isocyanomethyl)-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-10(2)12(8-14-4)6-11(9)7-13-3/h5-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZJXFTROIUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C[N+]#[C-])C[N+]#[C-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














